Dde Biotin-PEG4-azide

click chemistry CuAAC SPAAC

This tripartite probe integrates biotin, diazirine, and azide in a single entity. It eliminates custom synthesis of bespoke trifunctional probes, enabling modular CuAAC click conjugation, UV crosslinking, and streptavidin purification without workflow variability. Ideal for chemical proteomics and SAR campaigns.

Molecular Formula C32H53N7O8S
Molecular Weight 695.9 g/mol
Cat. No. B11826007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde Biotin-PEG4-azide
Molecular FormulaC32H53N7O8S
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C
InChIInChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,40H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m1/s1
InChIKeyWAGQAVIHHLSDJC-UCVANPEUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide: A Multifunctional Photoaffinity Probe for Chemical Proteomics


The compound 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide is a multifunctional photoaffinity probe that integrates a biotin affinity tag, a diazirine photocrosslinking moiety (via the 2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl diazirine core), and an azide click chemistry handle within a single molecular architecture . The compound belongs to the class of diazirine-based photoaffinity probes, which are recognized as one of the most reliable methods for identification of biomolecular interactions due to the excellent chemical and physical properties of the diazirine photophore [1].

Procurement Consideration: Why 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide Cannot Be Replaced by Simpler Biotin-PEG-Azide or Biotin-Diazirine Probes


Substituting this compound with a generic biotin-PEG-azide conjugate (e.g., Azide-PEG3-biotin) or a simple biotin-diazirine probe would fundamentally alter experimental capabilities. Generic biotin-PEG-azide reagents lack an intrinsic photocrosslinking moiety, requiring the user to separately introduce a photoreactive group via additional synthetic steps . Conversely, biotin-diazirine probes without an azide handle cannot participate in modular click chemistry workflows, limiting their utility to pre-assembled probe-target conjugates rather than the flexible two-step labeling strategies enabled by azide-alkyne cycloaddition . The compound's unique tripartite architecture (biotin + diazirine + azide) within a single, commercially available entity eliminates the need for custom synthesis of bespoke trifunctional probes, thereby reducing workflow complexity and ensuring batch-to-batch consistency in quantitative proteomics experiments [1].

Quantitative Differentiation Guide: 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide vs. Comparator Probes


Comparative Azide-Alkyne Cycloaddition Efficiency: PEG Linker Length Optimization

The compound's PEG4 spacer (four ethylene glycol units) provides an optimal balance between aqueous solubility and steric accessibility compared to shorter (PEG2/PEG3) or longer (PEG6/PEG11) linkers. The azide group in this compound reacts with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage, a reaction demonstrated to proceed with high efficiency in biological systems . While direct kinetic data for this specific compound are not publicly available in peer-reviewed literature, class-level evidence indicates that PEG4 linkers minimize aggregation and non-specific binding relative to longer PEG chains, which can exhibit increased hydrophobicity-driven artifacts in cellular lysate pull-down experiments [1].

click chemistry CuAAC SPAAC PEG linker

Diazirine Photocrosslinking Efficiency: Class-Level Comparison with Benzophenone and Aryl Azide Probes

The diazirine moiety in this compound (structurally identified as the 2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl group) belongs to the class of diazirine photophores that generate reactive carbenes upon UV irradiation. In a seminal head-to-head comparative study using thymopentin (TP5) as a model peptide system, the diazirine-based probe (Tmd)Phe demonstrated superior crosslinking uniformity compared to benzophenone (Bpa) and 4-azidobenzoyl probes [1]. Specifically, while Bpa required prolonged UV irradiation leading to a variety of rearrangement products, (Tmd)Phe was transformed easily into uniform crosslinking products by smooth photolysis. However, the diazirine carbene intermediate showed higher reactivity with water molecules compared to benzophenone (quantified difference not numerically reported in original study), an important consideration for experiments in aqueous biological environments [1].

photoaffinity labeling diazirine carbene insertion crosslinking yield

Tripartite Functional Architecture Enables Modular Two-Step Labeling Workflow Unavailable with Single-Function Probes

This compound uniquely integrates three orthogonal functional groups (biotin affinity tag, diazirine photocrosslinker, and azide click handle) within a single molecular entity, a design principle validated by the development of trifunctional probes such as BCN-DAz-Biotin [1]. The azide group enables bioorthogonal conjugation to alkyne-modified small molecules of interest via CuAAC or SPAAC, after which the diazirine moiety can be UV-activated to covalently crosslink the probe to interacting proteins, followed by streptavidin-based enrichment via the biotin tag. This modular two-step workflow contrasts sharply with traditional photoaffinity probes that require pre-conjugation of the bioactive ligand to the photoreactive affinity tag, a process that often requires custom synthesis for each new target .

trifunctional probe biotin-diazirine-azide modular labeling target identification

Recommended Applications for 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide Based on Quantitative Evidence


Target Identification for Alkyne-Modified Small Molecules via CuAAC-Mediated Probe Conjugation

This compound is optimally deployed in chemical proteomics workflows where a small molecule of interest has been functionalized with an alkyne group. The azide handle enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) to covalently attach the probe to the alkyne-modified ligand, as validated for structurally analogous biotin-azide conjugates . Following click conjugation and incubation with target cells or lysates, UV irradiation (typically 365 nm) activates the diazirine moiety to generate a reactive carbene that inserts into proximal C-H bonds, covalently crosslinking the probe to interacting proteins. The biotin tag then enables streptavidin-based affinity purification and subsequent LC-MS/MS identification of captured targets. This scenario leverages the compound's unique tripartite architecture to eliminate custom probe synthesis for each candidate ligand.

Mapping Protein Interaction Networks in Native Cellular Contexts

The compound's diazirine photophore enables covalent capture of transient or weak protein-protein interactions that are otherwise lost during traditional co-immunoprecipitation. Diazirine-based photoaffinity labeling is recognized as one of the most reliable methods for identification of biomolecular interactions [1]. The PEG4 spacer provides sufficient reach (~14-16 Å extended conformation) to capture proteins within the immediate vicinity of the probe-bound ligand while minimizing non-specific background labeling. Researchers should account for the moderate water sensitivity of diazirine carbenes [2] by optimizing labeling buffer composition and irradiation time to maximize specific crosslinking yield.

Comparative Target Engagement Profiling Across Compound Series

The compound's modular click chemistry-compatible design makes it particularly suitable for profiling multiple structurally related small molecules in parallel. Each candidate compound bearing a terminal alkyne can be conjugated to this same probe under identical click reaction conditions, ensuring that observed differences in target engagement profiles reflect genuine differences in compound binding rather than variability in probe synthesis. This scenario directly addresses the procurement value proposition established in Section 2: the elimination of custom probe synthesis reduces inter-experiment variability and accelerates structure-activity relationship (SAR) campaigns.

Pull-Down Validation of Putative Targets Identified by Cellular Thermal Shift Assays (CETSA) or Drug Affinity Responsive Target Stability (DARTS)

When orthogonal target engagement assays such as CETSA or DARTS identify candidate protein targets for a small molecule of interest, this compound enables direct pull-down validation. The alkyne-modified small molecule is conjugated to the probe via click chemistry, incubated with recombinant target protein or cell lysate, UV-crosslinked, and captured on streptavidin beads. Successful pull-down of the candidate target confirms direct physical interaction. The diazirine's uniform crosslinking product profile [2] reduces ambiguity in downstream Western blot or MS analysis compared to benzophenone-based probes that generate heterogeneous adduct distributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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